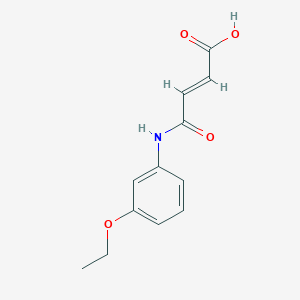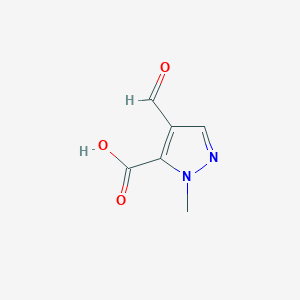![molecular formula C12H10N2O2 B13004635 Methyl [3,3'-bipyridine]-6-carboxylate CAS No. 1214390-27-8](/img/structure/B13004635.png)
Methyl [3,3'-bipyridine]-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The methyl ester functional group at the 6-position of the bipyridine ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3,3’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl carboxylates with aryl bromides. This reaction is catalyzed by nickel(II) chloride hexahydrate (NiCl₂·6H₂O) without external ligands, yielding high amounts of the desired bipyridine derivative . Another method involves the use of sulfur intermediates to facilitate the coupling reaction, which can be advantageous in overcoming the challenges associated with traditional catalysis methods .
Industrial Production Methods
Industrial production of bipyridine derivatives, including Methyl [3,3’-bipyridine]-6-carboxylate, often employs large-scale catalytic processes. These processes utilize homogeneous and heterogeneous catalytic systems to achieve high yields and efficient production. Electrochemical methods have also been explored for the synthesis of bipyridine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3,3’-bipyridine]-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced on the bipyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) for coupling reactions.
Major Products
The major products formed from these reactions include bipyridinium salts, which have significant applications in electrochemical devices and redox flow batteries .
Wissenschaftliche Forschungsanwendungen
Methyl [3,3’-bipyridine]-6-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl [3,3’-bipyridine]-6-carboxylate involves its interaction with metal centers, forming coordination complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity . The compound’s ability to undergo redox reactions also makes it valuable in electrochemical applications, where it can facilitate electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Methyl [3,3’-bipyridine]-6-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal centers and applications in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochromic devices.
2,3’-Bipyridine: Found in natural sources like tobacco seedlings and used in various chemical applications.
The uniqueness of Methyl [3,3’-bipyridine]-6-carboxylate lies in its specific functionalization at the 6-position, which imparts distinct chemical properties and enhances its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
1214390-27-8 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
methyl 5-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-5-4-10(8-14-11)9-3-2-6-13-7-9/h2-8H,1H3 |
InChI-Schlüssel |
LLRIDSFUOBCANW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C=C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


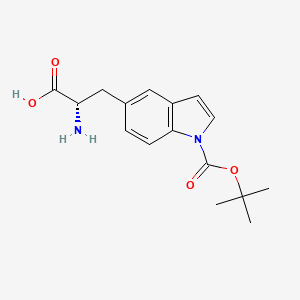
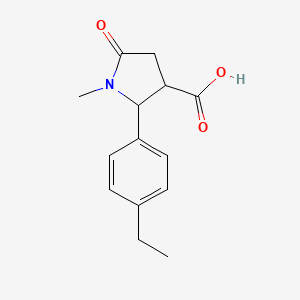

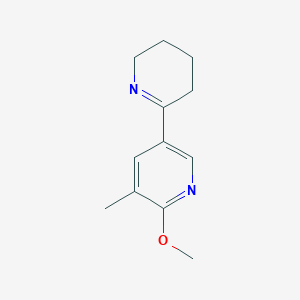
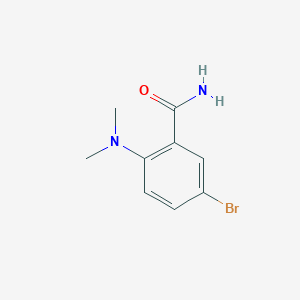
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B13004588.png)

![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
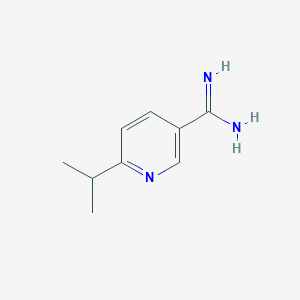
![5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
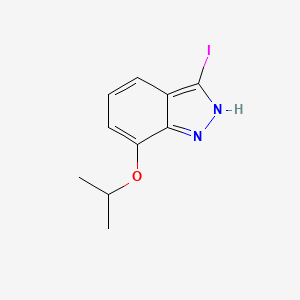
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
